molecular formula C11H17NO B12970171 3-(1-Aminobutyl)-5-methylphenol

3-(1-Aminobutyl)-5-methylphenol

Cat. No.: B12970171
M. Wt: 179.26 g/mol
InChI Key: QGLOVAMRLZKUHA-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)-5-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a 1-aminobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)-5-methylphenol typically involves the alkylation of 5-methylphenol with 1-bromobutane, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(1-Aminobutyl)-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the amino group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminobutyl)-4-methylphenol
  • 3-(1-Aminobutyl)-5-ethylphenol
  • 3-(1-Aminobutyl)-5-methoxyphenol

Uniqueness

3-(1-Aminobutyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 1-aminobutyl and methyl groups on the phenol ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-aminobutyl)-5-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-11(12)9-5-8(2)6-10(13)7-9/h5-7,11,13H,3-4,12H2,1-2H3

InChI Key

QGLOVAMRLZKUHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C)O)N

Origin of Product

United States

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